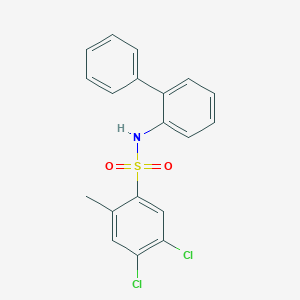
4-bromo-2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as "BDMS" and is used as a reagent in organic synthesis. BDMS is a white crystalline solid that is soluble in organic solvents like methanol, ethanol, and dichloromethane.
Wirkmechanismus
BDMS is known to inhibit the activity of carbonic anhydrase enzymes, which are important for maintaining the acid-base balance in the body. The inhibition of carbonic anhydrase enzymes by BDMS results in a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the body fluids. This mechanism of action has potential applications in the treatment of various diseases, including glaucoma and epilepsy.
Biochemical and Physiological Effects
BDMS has been shown to have various biochemical and physiological effects. In animal studies, BDMS has been shown to decrease the production of gastric acid, which can be useful in the treatment of gastric ulcers. BDMS has also been shown to have anti-inflammatory and analgesic effects, which can be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
BDMS has several advantages as a reagent in lab experiments. It is readily available and relatively inexpensive. BDMS is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, BDMS has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling BDMS, and appropriate safety measures should be followed.
Zukünftige Richtungen
There are several future directions related to BDMS that are worth exploring. One potential direction is the development of new synthetic methods for BDMS that are more efficient and environmentally friendly. Another potential direction is the investigation of the potential applications of BDMS in the treatment of various diseases, including glaucoma and epilepsy. Further studies are also needed to investigate the potential toxicity of BDMS and to develop appropriate safety guidelines for its use in laboratory experiments.
Conclusion
In conclusion, 4-bromo-2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has potential applications in various areas of scientific research. BDMS is used as a reagent in organic synthesis and has potential applications in the treatment of various diseases. BDMS inhibits the activity of carbonic anhydrase enzymes, which can lead to a decrease in the pH of body fluids. BDMS has several advantages as a reagent in lab experiments but also has some limitations, including its potential toxicity. Further studies are needed to investigate the potential applications of BDMS and to develop appropriate safety guidelines for its use in laboratory experiments.
Synthesemethoden
The synthesis of BDMS involves a multi-step process that includes the reaction of 4-bromo-2,5-dichlorobenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base. The reaction produces BDMS as a white crystalline solid with a yield of approximately 60%. The purity of BDMS can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
BDMS has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of BDMS is in the synthesis of various organic compounds. BDMS is used as a reagent in the synthesis of sulfonamides, which are important compounds in medicinal chemistry. BDMS has also been used in the synthesis of heterocyclic compounds, which have potential applications in the field of materials science.
Eigenschaften
IUPAC Name |
4-bromo-2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl2NO3S/c1-16-3-2-13-17(14,15)9-5-7(11)6(10)4-8(9)12/h4-5,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEKXXUQRVSGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)









